molecular formula C16H16Cl2N2OS B2600220 N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396674-71-7

N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No. B2600220
CAS RN: 1396674-71-7
M. Wt: 355.28
InChI Key: ZWFPARXJBJYVCS-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, also known as DCTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Cannabinoid CB1 Receptor Research

Cannabinoid Receptor Antagonists : Research on compounds like SR141716A, a cannabinoid CB1 receptor antagonist, offers insights into potential applications in neuroscience, obesity management, and the understanding of cannabinoid receptor functions. These antagonists are used to study the effects of cannabinoid receptor blockade in various physiological and pathological conditions, including addiction, metabolic disorders, and neurological diseases (Gatley et al., 1996); (Lan et al., 1999).

Labeling and Imaging Studies : The development of radioiodinated ligands for cannabinoid receptors, such as AM251, provides tools for in vivo imaging and quantification of cannabinoid receptors in the brain, aiding in the study of cannabinoid system's role in various disorders and the effects of drugs targeting these receptors (Lan et al., 1996).

Anti-obesity Applications : Studies on cannabinoid CB1 receptor antagonists like AM-251 reveal their potential in reducing food intake, body weight, and adipose tissue mass, highlighting their therapeutic prospects in obesity and metabolic syndrome management (Hildebrandt et al., 2003).

Molecular Interaction and Structural Analysis

Molecular Interaction Studies : Investigations into the molecular interactions of cannabinoid receptor antagonists with the CB1 receptor, using methods like molecular docking and conformational analysis, provide insights into the structure-activity relationships, aiding in the design of more selective and potent compounds (Shim et al., 2002).

Synthesis and Characterization

Synthetic Methodologies : Research on the synthesis and characterization of cannabinoid receptor antagonists and related compounds, including their labeling with radioactive isotopes for imaging studies, contributes to the development of new pharmacological tools and therapeutic agents (Katoch-Rouse et al., 2003).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c17-14-2-1-13(9-15(14)18)19-16(21)20-6-3-11(4-7-20)12-5-8-22-10-12/h1-2,5,8-11H,3-4,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFPARXJBJYVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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